molecular formula C14H11ClO2 B1278779 2-(Benzyloxy)benzoyl chloride CAS No. 4349-62-6

2-(Benzyloxy)benzoyl chloride

Cat. No.: B1278779
CAS No.: 4349-62-6
M. Wt: 246.69 g/mol
InChI Key: ITDFRSCTQXOUAC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a benzyloxy group at the ortho position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary targets of 2-(Benzyloxy)benzoyl chloride are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Mode of Action

This compound interacts with its targets through a series of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

The compound affects the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

Pharmacokinetics

Similar compounds have been shown to have high lipophilic properties and longer elimination times, indicating that they are extensively distributed in deep tissues during absorption .

Result of Action

The result of the compound’s action is the formation of new compounds through a series of reactions . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Furthermore, the rate of reaction can be influenced by the difference in electronegativity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzophenone with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Reaction:

C6H5COC6H4OH+SOCl2C6H5COC6H4OCl+SO2+HCl\text{C6H5COC6H4OH} + \text{SOCl2} \rightarrow \text{C6H5COC6H4OCl} + \text{SO2} + \text{HCl} C6H5COC6H4OH+SOCl2→C6H5COC6H4OCl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride or phosphorus pentachloride as chlorinating agents can be employed. These methods often require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(Benzyloxy)benzoic acid.

    Reduction: The compound can be reduced to 2-(Benzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.

    2-(Benzyloxy)benzoic Acid: Formed from hydrolysis.

    2-(Benzyloxy)benzyl Alcohol: Formed from reduction.

Scientific Research Applications

2-(Benzyloxy)benzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a reagent in the modification of biomolecules for studying their structure and function.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

2-(Benzyloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    Benzoyl Chloride: Lacks the benzyloxy group and is less selective in its reactions.

    4-(Benzyloxy)benzoyl Chloride: Has the benzyloxy group at the para position, which can affect its reactivity and selectivity.

    2-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric effects.

The uniqueness of this compound lies in its ortho-substituted benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDFRSCTQXOUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451366
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-62-6
Record name 2-Benzyloxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxybenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 78 (3.1 g, 13.6 mmol) in dry toluene (150 ml)was added SOCl2 (12.9 g, 109.1 mmol). The mixture was reflux for 8 h and evaporated to give 83 as yellow liquid to use directly in the next step. (2.55 g, 10.3 mmol). Yield: 79.07%.
Name
78
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Yield
79.07%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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